Diphenylphosphinylmethylsuccinic acid

Description

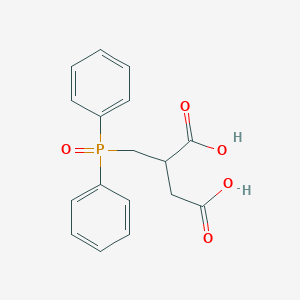

Diphenylphosphinylmethylsuccinic acid is a hypothetical organophosphorus compound combining a succinic acid backbone with a diphenylphosphinylmethyl substituent. While direct literature references to this compound are absent in the provided evidence, its structure can be inferred as follows:

- Core structure: Succinic acid (HOOC-(CH₂)₂-COOH), a four-carbon dicarboxylic acid.

- Substituent: A diphenylphosphinylmethyl group (-CH₂-P(O)(C₆H₅)₂) attached to one of the central carbons.

- Molecular formula: Hypothetically C₁₈H₁₇O₆P, derived from the combination of diphenylphosphinic acid (C₁₂H₁₁O₂P, ) and succinic acid (C₄H₆O₄).

This compound likely exhibits dual reactivity from both the phosphinic acid and carboxylic acid functional groups, enabling applications in coordination chemistry, catalysis, or pharmaceuticals.

Properties

Molecular Formula |

C17H17O5P |

|---|---|

Molecular Weight |

332.29 g/mol |

IUPAC Name |

2-(diphenylphosphorylmethyl)butanedioic acid |

InChI |

InChI=1S/C17H17O5P/c18-16(19)11-13(17(20)21)12-23(22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)(H,20,21) |

InChI Key |

CPOHCXFLRWINAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC(CC(=O)O)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

Diphenylphosphinic acid (CAS 1707-03-5, ):

- Molecular formula : C₁₂H₁₁O₂P

- Melting point : 193–195°C

- Functional groups : Phosphinic acid (-PO(OH)).

- Applications : Ligand in metal coordination complexes, flame retardant precursor.

Methylphenylphosphinic acid (CID 345468, ): Molecular formula: C₇H₉O₂P Structure: Combines methyl and phenyl groups on phosphorus. Reactivity: Intermediate in synthesizing organophosphorus agrochemicals.

Dimethylphosphinic acid (CAS 3283-84-5, ):

- Molecular formula : C₂H₇O₂P

- Boiling point : 92°C

- Properties : Simpler aliphatic phosphinic acid with industrial uses in corrosion inhibition.

Comparative Analysis:

*Hypothesized values based on structural analogs.

Key Differences :

- The diphenylphosphinyl group likely increases steric hindrance and aromatic π-π interactions, affecting solubility and coordination behavior.

Succinic Acid Derivatives

Key Compounds:

2-(4-Methylbenzyl)succinic acid (CAS 6315-21-5, ):

- Structure : Succinic acid with a 4-methylbenzyl substituent.

- Applications : Intermediate in polymer synthesis.

Dihexyl sulfosuccinate sodium salt ():

- Structure : Sulfonated succinic acid ester with hexyl chains.

- Applications : Surfactant in detergents and emulsions.

Comparative Analysis:

Key Differences :

Structural and Functional Group Analysis

- Phosphinic Acid vs. Carboxylic Acid : Phosphinic acids (PO(OH)) are less acidic (pKa ~1–3) than carboxylic acids (pKa ~4–5), altering reactivity in aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.